molecular formula C28H50N2O6 B1587878 Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate CAS No. 2516-92-9

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate

Cat. No.: B1587878
CAS No.: 2516-92-9
M. Wt: 510.7 g/mol
InChI Key: XVJWWMHPPKXKRU-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) is a chemical compound known for its unique structure and properties. It is commonly referred to as a hindered amine light stabilizer (HALS), which is used to protect materials from degradation caused by ultraviolet (UV) light . The compound is characterized by its stability and effectiveness in various applications, making it a valuable component in many industries.

Biochemical Analysis

Biochemical Properties

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate plays a crucial role in biochemical reactions, particularly as a stabilizer and antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage by scavenging free radicals and reducing reactive oxygen species levels . Additionally, this compound can form complexes with metal ions, which further enhances its antioxidant properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and heme oxygenase-1 . This upregulation helps in protecting cells from oxidative stress-induced damage. Furthermore, this compound can affect cellular metabolism by enhancing mitochondrial function and ATP production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, it can inhibit the activity of pro-oxidant enzymes like NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, it can activate antioxidant enzymes, enhancing their ability to neutralize free radicals. This compound also influences gene expression by modulating transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Studies have shown that its antioxidant activity remains consistent for several weeks when stored properly . Long-term exposure to light or high temperatures can lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, prolonged exposure to this compound has shown sustained protective effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a significant increase in adverse effects. Therefore, careful dosage optimization is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, it can influence metabolic flux by modulating the levels of key metabolites involved in redox balance, such as glutathione and NADPH.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, it can accumulate in specific compartments, such as mitochondria, where it exerts its protective effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in mitochondria, where it enhances mitochondrial function and protects against oxidative damage . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, ensuring its optimal activity. Additionally, its localization in the cytoplasm and nucleus allows it to modulate gene expression and cell signaling pathways effectively.

Preparation Methods

The synthesis of 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) involves several steps. One common method includes the reaction of 2,2,6,6-tetramethyl-4-piperidinol with sebacoyl chloride in the presence of a base . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing .

Comparison with Similar Compounds

Similar compounds to 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) include other hindered amine light stabilizers such as:

These compounds share similar structures and functions but may differ in their specific applications and effectiveness. The uniqueness of 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) lies in its optimized balance of stability and reactivity, making it particularly effective in UV stabilization .

Properties

InChI

InChI=1S/C28H50N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJWWMHPPKXKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)[O])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062483
Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
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Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-92-9
Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-92-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinyloxy, 4,4'-[(1,10-dioxo-1,10-decanediyl)bis(oxy)]bis[2,2,6,6-tetramethyl-
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Record name 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.631
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Record name 1,10-bis(2,2,6,6-tetramethyl-1-piperidinyloxy)-1,10-dioxodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthesis method for bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl)sebacate as described in the research?

A1: The research [] outlines a two-step synthesis method. First, bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl)sebacate free radicals are generated through an oxidation reaction. This reaction uses bis(1-octyoxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as the starting material, ethanol solution as the solvent, and either magnesium hydrate or magnesium chloride hexahydrate as the catalyst. Hydrogen peroxide acts as the oxidant in this step.

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